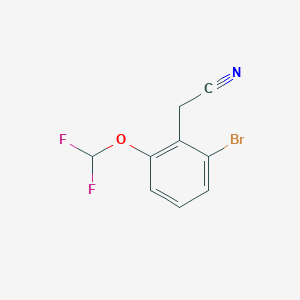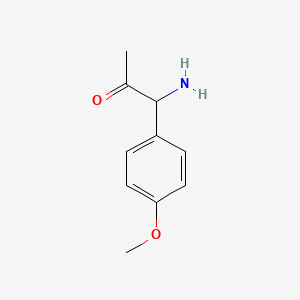
1-Amino-1-(4-methoxyphenyl)acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-(4-methoxyphenyl)acetone is an organic compound with the molecular formula C10H13NO2 It is a derivative of acetone, where one of the hydrogen atoms is replaced by an amino group and another by a 4-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Amino-1-(4-methoxyphenyl)acetone can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with nitroethane to form 4-methoxyphenyl-2-nitropropene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride or hydrogen in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce costs. For example, the use of Co-NiO dual catalysts has been reported to improve the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-1-(4-methoxyphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxyphenylacetone, while reduction can produce 1-(4-methoxyphenyl)ethanol .
Applications De Recherche Scientifique
1-Amino-1-(4-methoxyphenyl)acetone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules .
Mécanisme D'action
The mechanism of action of 1-amino-1-(4-methoxyphenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxyphenyl group can participate in hydrophobic interactions, further modulating the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylacetone: Lacks the amino group, making it less reactive in certain chemical reactions.
1-Amino-1-phenylacetone: Similar structure but without the methoxy group, leading to different chemical properties and reactivity.
1-Amino-1-(4-hydroxyphenyl)acetone: Contains a hydroxy group instead of a methoxy group, affecting its solubility and reactivity
Uniqueness
1-Amino-1-(4-methoxyphenyl)acetone is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
1-amino-1-(4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H13NO2/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-6,10H,11H2,1-2H3 |
Clé InChI |
XCJAPVXWHMRIGS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC=C(C=C1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




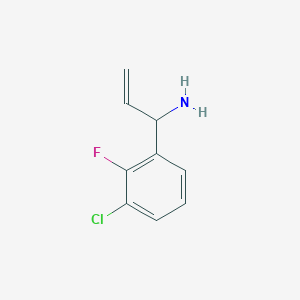







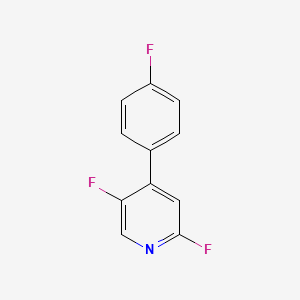
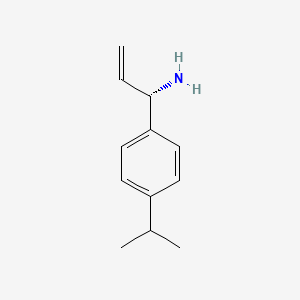
![N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B15237756.png)
